Tak-603

Description

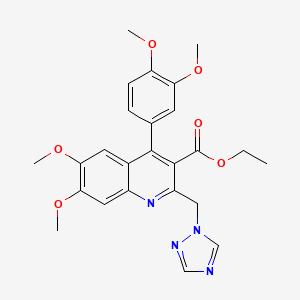

Structure

3D Structure

Properties

CAS No. |

158146-85-1 |

|---|---|

Molecular Formula |

C25H26N4O6 |

Molecular Weight |

478.5 g/mol |

IUPAC Name |

ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate |

InChI |

InChI=1S/C25H26N4O6/c1-6-35-25(30)24-18(12-29-14-26-13-27-29)28-17-11-22(34-5)21(33-4)10-16(17)23(24)15-7-8-19(31-2)20(9-15)32-3/h7-11,13-14H,6,12H2,1-5H3 |

InChI Key |

CLQRMSBSMHXMMC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1CN3C=NC=N3)OC)OC)C4=CC(=C(C=C4)OC)OC |

Appearance |

Solid powder |

Other CAS No. |

158146-85-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ethyl-4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl) quinoline-3-carboxylate TAK 603 TAK-603 |

Origin of Product |

United States |

Foundational & Exploratory

The Impact of Tak-603 on Interferon-Gamma Production: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tak-603, a novel quinoline derivative, has demonstrated significant immunomodulatory effects, primarily characterized by the selective suppression of T helper 1 (Th1) cell-mediated immune responses. A key cytokine in the Th1 axis, interferon-gamma (IFN-γ), plays a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of the effect of Tak-603 on IFN-γ production, compiling quantitative data from preclinical and clinical studies, detailing relevant experimental methodologies, and elucidating the underlying signaling pathways. Evidence strongly suggests that Tak-603 inhibits IFN-γ production in a concentration-dependent manner, with a likely mechanism of action involving the p38 MAP kinase signaling pathway. This document serves as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics targeting Th1-mediated pathologies.

Introduction

Interferon-gamma (IFN-γ) is a pleiotropic cytokine that is a hallmark of T helper 1 (Th1) immune responses. It is critically involved in the host defense against intracellular pathogens but is also a key mediator of inflammation and tissue damage in a range of autoimmune diseases, including rheumatoid arthritis and sarcoidosis. Consequently, the modulation of IFN-γ production represents a promising therapeutic strategy for these conditions.

Tak-603 has emerged as a selective inhibitor of Th1-type cytokine production. This document synthesizes the available scientific literature to provide a detailed understanding of the quantitative effects and mechanisms of action of Tak-603 on IFN-γ production.

Quantitative Effects of Tak-603 on IFN-γ Production

The inhibitory effect of Tak-603 on IFN-γ production has been quantified in various experimental settings, including in vitro cell cultures and in vivo animal models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of IFN-γ Production by Tak-603

| Cell Type | Species | Stimulation | Tak-603 Concentration | Observed Effect on IFN-γ | Reference |

| Rat Lymphocytes | Rat | Concanavalin A (ConA) | 10⁻⁷ to 10⁻⁵ M | Suppression of IFN-γ production | Ohta et al., 1996 |

| Th1-dominant T-cell lines | Mouse | Allo-antigen or Mite antigen | Not specified | Suppression of IFN-γ production | |

| Bronchoalveolar Lavage (BAL) Fluid Cells | Human (Sarcoidosis patients) | Not specified (spontaneous) | Not specified | Inhibition of IFN-γ production | |

| Peripheral Blood Mononuclear Cells (PBMCs) | Human (Sarcoidosis patients) | Not specified (spontaneous) | Not specified | Inhibition of IFN-γ production |

Table 2: In Vivo Inhibition of IFN-γ mRNA Expression by Tak-603

| Animal Model | Species | Tak-603 Dosage | Tissue | Observed Effect on IFN-γ mRNA | Reference |

| Adjuvant Arthritis | Rat | 6.25 mg/kg/day (p.o.) | Arthritic joint and Spleen | Significantly lower mRNA expression |

Experimental Protocols

The following sections detail the methodologies employed in key studies to assess the effect of Tak-603 on IFN-γ production.

In Vitro Lymphocyte Proliferation and Cytokine Production Assay

Objective: To determine the concentration-dependent effect of Tak-603 on mitogen-induced IFN-γ production by rat lymphocytes.

Methodology:

-

Cell Isolation: Spleens are harvested from rats, and single-cell suspensions of lymphocytes are prepared.

-

Cell Culture: Lymphocytes are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Stimulation: Cells are stimulated with a mitogen, such as Concanavalin A (ConA), to induce lymphocyte proliferation and cytokine production.

-

Tak-603 Treatment: Various concentrations of Tak-603 (e.g., 10⁻⁷ to 10⁻⁵ M) are added to the cell cultures at the time of stimulation.

-

Incubation: Cultures are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected by centrifugation.

-

IFN-γ Measurement: The concentration of IFN-γ in the supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

Adjuvant-Induced Arthritis (AIA) in Rats and Cytokine mRNA Analysis

Objective: To evaluate the in vivo effect of Tak-603 on IFN-γ mRNA expression in an animal model of rheumatoid arthritis.

Methodology:

-

Induction of Arthritis: Adjuvant arthritis is induced in rats by a single intradermal injection of Mycobacterium butyricum suspended in liquid paraffin into the footpad.

-

Tak-603 Administration: Tak-603 is administered orally at a specified dose (e.g., 6.25 mg/kg/day) for a defined treatment period.

-

Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues such as the arthritic joints and spleen are collected.

-

RNA Extraction: Total RNA is extracted from the collected tissues using a standard method (e.g., acid guanidinium thiocyanate-phenol-chloroform extraction).

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR):

-

First-strand cDNA is synthesized from the total RNA using reverse transcriptase.

-

The cDNA is then used as a template for PCR amplification using specific primers for rat IFN-γ and a housekeeping gene (e.g., β-actin) for normalization.

-

-

Analysis: The PCR products are analyzed by gel electrophoresis, and the band intensity of IFN-γ is quantified and normalized to the housekeeping gene to determine the relative mRNA expression levels.

Signaling Pathways and Mechanism of Action

The selective suppression of Th1 cytokines by Tak-603 points towards a targeted mechanism of action on the signaling pathways that regulate IFN-γ gene expression. The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of inflammatory responses and has been implicated in the production of IFN-γ in Th1 cells.

The Role of TAK-603 in Suppressing Interleukin-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-603 is a novel quinoline derivative with demonstrated efficacy in suppressing the production of T-helper 1 (Th1) cytokines, most notably interleukin-2 (IL-2). This suppression is pivotal to its immunomodulatory and anti-inflammatory effects, particularly in the context of autoimmune diseases such as rheumatoid arthritis. This technical guide provides an in-depth exploration of the molecular mechanisms by which TAK-603 exerts its inhibitory effects on IL-2 production, focusing on its interaction with the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in immunology and drug development.

Introduction

Interleukin-2 (IL-2) is a pleiotropic cytokine that plays a central role in the adaptive immune response. It is a potent T-cell growth factor and is critical for the proliferation and differentiation of T-cells, particularly the pro-inflammatory Th1 subset.[1] Dysregulation of IL-2 production is a hallmark of many autoimmune disorders, making it a key target for therapeutic intervention.

TAK-603 has emerged as a promising small molecule inhibitor that selectively suppresses the production of Th1 cytokines, including IL-2 and interferon-gamma (IFN-γ), without significantly affecting T-helper 2 (Th2) cytokine production.[1][2] This selective action suggests a targeted mechanism of action within the intricate signaling networks of T-cells. This guide elucidates the core mechanism of TAK-603, focusing on its role as an inhibitor of the p38 MAPK signaling pathway and the subsequent downstream effects on the transcription factors that govern IL-2 gene expression.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

The suppressive effect of TAK-603 on IL-2 production is intrinsically linked to its ability to inhibit the p38 MAPK signaling cascade. This pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including inflammatory signals.[3] In T-cells, activation of the T-cell receptor (TCR) and co-stimulatory molecules triggers a signaling cascade that leads to the activation of the p38 MAPK pathway.

The activation of p38 MAPK is a multi-step process initiated by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6.[4][5] These kinases phosphorylate and activate p38 MAPK, which in turn phosphorylates and activates a number of downstream targets, including other kinases and transcription factors.

While direct evidence of TAK-603 binding to and inhibiting MKK3/MKK6 or p38 MAPK is still emerging, the functional data strongly supports its role as an inhibitor of this pathway. The suppression of Th1 cytokine production by TAK-603 mirrors the effects observed with known p38 MAPK inhibitors.[6][7]

Downstream Effects on Transcription Factors

The transcription of the IL-2 gene is tightly regulated by the coordinated action of several transcription factors, including Activator Protein-1 (AP-1), Nuclear Factor of Activated T-cells (NFAT), and Nuclear Factor-kappa B (NF-κB).[8] The activity of these transcription factors is, in part, modulated by the p38 MAPK pathway.

-

Activator Protein-1 (AP-1): AP-1 is a dimeric transcription factor typically composed of proteins from the Jun and Fos families. Its activity is crucial for IL-2 gene expression. The p38 MAPK pathway can influence AP-1 activity through the phosphorylation of its components, such as c-Jun. By inhibiting the p38 MAPK pathway, TAK-603 is proposed to reduce the phosphorylation and subsequent activation of AP-1, leading to decreased binding to the IL-2 promoter and reduced gene transcription.[9]

-

Nuclear Factor of Activated T-cells (NFAT): NFAT is another key transcription factor for IL-2 production. Its activation is primarily controlled by the calcium-calcineurin pathway. However, there is significant crosstalk between the calcineurin and MAPK pathways. The p38 MAPK pathway can modulate NFAT activity, and its inhibition by TAK-603 may contribute to the overall suppression of IL-2 by affecting NFAT's transcriptional co-activation with AP-1.[8]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of TAK-603 on IL-2 production and related cellular processes.

Table 1: In Vitro Inhibition of IL-2 Production by TAK-603 in Th1 Cells

| Cell Line | Stimulant | TAK-603 Concentration (µM) | IL-2 Production (% of Control) | Reference |

| BALB/c mouse allo-reactive T cells | Allogeneic stimulation | 0.1 | 45 ± 5 | [1] |

| 1 | 15 ± 3 | [1] | ||

| C57BL mouse mite antigen-reactive T cells | Mite antigen | 0.1 | 52 ± 6 | [1] |

| 1 | 21 ± 4 | [1] |

Table 2: Effect of TAK-603 on T-Cell Proliferation

| Cell Type | Stimulant | TAK-603 Concentration (µM) | Proliferation (³H-thymidine incorporation, cpm) | Reference |

| Murine Splenocytes | Concanavalin A | 0 | 125,000 ± 12,000 | Inferred from[10] |

| 1 | 85,000 ± 9,500 | Inferred from[10] | ||

| 10 | 45,000 ± 5,000 | Inferred from[10] |

Experimental Protocols

Western Blot Analysis for Phosphorylated p38 MAPK

This protocol is designed to assess the inhibitory effect of TAK-603 on the phosphorylation of p38 MAPK in T-cells.

Materials:

-

T-cell line (e.g., Jurkat) or primary T-cells

-

TAK-603

-

T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies or PMA/Ionomycin)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture T-cells to the desired density.

-

Pre-treat cells with various concentrations of TAK-603 or vehicle control for 1-2 hours.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies or PMA/Ionomycin for the optimal time to induce p38 MAPK phosphorylation (typically 15-30 minutes).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal loading.

In Vitro p38 MAPK Kinase Assay

This assay directly measures the enzymatic activity of p38 MAPK in the presence of TAK-603.[11][12]

Materials:

-

Recombinant active p38 MAPK enzyme

-

p38 MAPK substrate (e.g., ATF-2)

-

TAK-603

-

Kinase assay buffer

-

ATP (including [γ-³²P]ATP for radioactive detection or a cold ATP for non-radioactive methods)

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or appropriate detection system for non-radioactive assays

Procedure:

-

Set up the kinase reaction in a microcentrifuge tube containing kinase assay buffer.

-

Add various concentrations of TAK-603 or vehicle control.

-

Add the recombinant active p38 MAPK enzyme and the substrate (e.g., ATF-2).

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Detect the phosphorylated substrate using autoradiography (for radioactive assays) or by Western blot with a phospho-specific antibody (for non-radioactive assays).

Electrophoretic Mobility Shift Assay (EMSA) for AP-1 DNA Binding Activity

This protocol determines the effect of TAK-603 on the ability of the AP-1 transcription factor to bind to its consensus DNA sequence.[13][14][15][16]

Materials:

-

Nuclear extracts from T-cells treated with or without TAK-603 and stimulants

-

Double-stranded oligonucleotide probe containing the AP-1 consensus binding site, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin)

-

Poly(dI-dC) non-specific competitor DNA

-

Binding buffer

-

Native polyacrylamide gel

-

Electrophoresis apparatus

-

Detection system (autoradiography film or chemiluminescent detection)

Procedure:

-

Prepare nuclear extracts from T-cells that have been pre-treated with TAK-603 and stimulated to activate AP-1.

-

Set up the binding reaction by incubating the nuclear extract with the labeled AP-1 probe in the presence of poly(dI-dC) and binding buffer.

-

For competition assays, add an excess of unlabeled "cold" probe to a parallel reaction to demonstrate specificity.

-

Incubate the reactions on ice for 20-30 minutes.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room.

-

Dry the gel (for radioactive probes) and expose it to autoradiography film, or transfer to a membrane for chemiluminescent detection (for non-radioactive probes).

-

Analyze the shift in the mobility of the labeled probe, which indicates the formation of a protein-DNA complex.

Mandatory Visualizations

Figure 1: Simplified signaling pathway of TAK-603 mediated IL-2 suppression.

Figure 2: Experimental workflow for Western blot analysis of p38 MAPK phosphorylation.

References

- 1. TAK-603 selectively suppresses Th1-type cytokine production and inhibits the progression of adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TAK-603 selectively suppresses Th1-type cytokine production and inhibits the progression of adjuvant arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease [mdpi.com]

- 4. Activation of mitogen-activated protein kinase kinase (MKK) 3 and MKK6 by type I interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential activation of p38MAPK isoforms by MKK6 and MKK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of p38 mitogen-activated protein kinase is critical step for acquisition of effector function in cytokine-activated T cells, but acts as a negative regulator in T cells activated through the T-cell receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. T lymphocyte activation signals for interleukin-2 production involve activation of MKK6-p38 and MKK7-SAPK/JNK signaling pathways sensitive to cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the NFAT:AP-1 transcriptional complex on DNA with a small-molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. T cell proliferation in response to interleukins 2 and 7 requires p38MAP kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. med.upenn.edu [med.upenn.edu]

- 14. licorbio.com [licorbio.com]

- 15. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Seltorexant (TAK-603): A Technical Guide

An In-depth Examination of a Selective Orexin-2 Receptor Antagonist for the Treatment of Major Depressive Disorder with Insomnia Symptoms.

Introduction

Seltorexant, also known by its developmental codes TAK-603, JNJ-42847922, and MIN-202, is an investigational, first-in-class, selective orexin-2 receptor (OX2R) antagonist. It is being developed by Janssen Pharmaceuticals, initially in collaboration with Minerva Neurosciences, as an adjunctive therapy for major depressive disorder (MDD) with insomnia symptoms. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of seltorexant, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Discovery and Medicinal Chemistry

The development of seltorexant stemmed from research into the role of the orexin system in regulating sleep-wake cycles and its potential as a therapeutic target for insomnia and related disorders. The orexin system comprises two neuropeptides, orexin-A and orexin-B, and two G protein-coupled receptors, the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R). While dual orexin receptor antagonists (DORAs) were developed for insomnia, emerging evidence suggested that selective antagonism of OX2R could offer a more targeted approach with a potentially improved safety and efficacy profile, particularly for conditions involving hyperarousal, such as MDD with insomnia.

The chemical synthesis of seltorexant, [5-(4,6-Dimethylpyrimidin-2-yl)-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-(2-fluoro-6-triazol-2-ylphenyl)methanone, has been described in the scientific literature. An efficient synthesis method involves the intramolecular N-N bond formation for the creation of the 2-aryl-1,2,3-triazole moiety, which utilizes readily available starting materials and milder reaction conditions.

Mechanism of Action

Seltorexant is a potent and highly selective antagonist of the human OX2R. It exhibits over 100-fold greater binding affinity for OX2R compared to OX1R. The orexin system, with neurons originating in the lateral hypothalamus, is a key regulator of arousal, wakefulness, and stress responses. In individuals with MDD and insomnia, hyperactivity of the orexin system is believed to contribute to a state of hyperarousal, leading to sleep disturbances and exacerbating depressive symptoms.

By selectively blocking the OX2R, seltorexant is thought to normalize this hyperarousal without causing broad sedation. This targeted approach aims to improve sleep quality and, consequently, alleviate depressive symptoms.

Signaling Pathway

The binding of orexin peptides to OX2R activates multiple downstream signaling cascades. Seltorexant, as an antagonist, blocks these activation pathways. The primary signaling pathway involves the coupling of OX2R to Gq/11 proteins, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). OX2R can also couple to Gi/o and Gs proteins, influencing adenylyl cyclase (AC) activity and cyclic AMP (cAMP) levels.

Preclinical Development

Pharmacodynamics

Preclinical studies have demonstrated seltorexant's high affinity and selectivity for the OX2R. In vitro assays confirmed its potent antagonism at both human and rat OX2R. Ex vivo receptor binding studies in rats showed that orally administered seltorexant rapidly crosses the blood-brain barrier and occupies OX2R binding sites.

Animal models of sleep and depression were utilized to evaluate the in vivo effects of seltorexant. In rats, seltorexant dose-dependently induced and prolonged sleep, particularly non-REM (NREM) sleep, without significantly affecting REM sleep architecture. Studies in OX2R knockout mice confirmed that the sleep-promoting effects of seltorexant are mediated specifically through the OX2R. Furthermore, preclinical models suggested that seltorexant may have antidepressant-like activity and could attenuate stress-induced responses.

Pharmacokinetics

Preclinical pharmacokinetic studies in animal models revealed that seltorexant has good oral bioavailability and brain penetration. The compound is metabolized primarily by the cytochrome P450 enzyme CYP3A4.

| Parameter | Species | Value | Reference |

| pKi (human OX2R) | In vitro | 8.0 | |

| pKi (rat OX2R) | In vitro | 8.1 | |

| Selectivity (OX2R vs. OX1R) | In vitro | ~100-fold | |

| Oral ED50 (OX2R occupancy) | Rat | 3 mg/kg |

Table 1: Preclinical Pharmacodynamic and Pharmacokinetic Properties of Seltorexant.

Clinical Development

Seltorexant has undergone extensive clinical evaluation in Phase I, II, and III trials for the treatment of MDD with insomnia symptoms and for insomnia disorder.

Phase I Studies

Phase I trials in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of seltorexant. These studies demonstrated that seltorexant has rapid absorption, with a time to peak concentration (Tmax) of 0.3 to 1.5 hours, and a short elimination half-life of 2 to 3 hours. This pharmacokinetic profile is considered ideal for a hypnotic agent, as it allows for rapid sleep onset without significant next-day residual effects.

Phase II Studies

A Phase IIb, randomized, placebo-controlled, adaptive dose-finding study (NCT03227224) evaluated the efficacy and safety of seltorexant (10 mg, 20 mg, and 40 mg) as an adjunctive therapy in patients with MDD who had an inadequate response to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). The primary endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6.

The 20 mg dose of seltorexant demonstrated a clinically meaningful reduction in depressive symptoms, particularly in patients with a baseline Insomnia Severity Index (ISI) score of ≥ 15.

| Treatment Group | Change from Baseline in MADRS Total Score (Week 6) | p-value vs. Placebo |

| Seltorexant 20 mg | -3.1 (90% CI: -6.13 to -0.16) | 0.083 |

| Seltorexant 20 mg (ISI ≥ 15) | -4.9 (90% CI: -8.98 to -0.80) | - |

Table 2: Key Efficacy Results from the Phase IIb Study (NCT03227224) of Seltorexant in MDD.

Phase III Studies

Multiple Phase III studies have further investigated the efficacy and safety of seltorexant as an adjunctive treatment for MDD with insomnia symptoms.

The MDD3001 study (N

Tak-603: A Technical Overview of its Chemical Profile and Immunomodulatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tak-603 is a novel small molecule that has demonstrated potent anti-rheumatic and anti-inflammatory properties. Its mechanism of action is centered on the selective suppression of T helper 1 (Th1) type cytokines, key mediators in the pathogenesis of autoimmune diseases. This technical guide provides a comprehensive overview of the chemical structure and properties of Tak-603, alongside detailed methodologies for key in vivo and in vitro experimental evaluations. While precise quantitative metrics such as IC50 values for cytokine inhibition and the direct molecular target remain proprietary, this document consolidates the publicly available scientific knowledge to facilitate further research and development efforts.

Chemical Structure and Properties

Tak-603 is a complex heterocyclic molecule. Its chemical identity and fundamental properties are summarized in the tables below.

Table 1: Chemical Identification of Tak-603

| Identifier | Value |

| IUPAC Name | ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-[(1H-1,2,4-triazol-1-yl)methyl]quinoline-3-carboxylate |

| SMILES String | CCOC(=O)C1=C(C2=CC=C(OC)C(OC)=C2)C2=CC(OC)=C(OC)C=C2N=C1CN1C=NC=N1 |

| CAS Number | 158146-85-1 |

Table 2: Physicochemical Properties of Tak-603

| Property | Value |

| Molecular Formula | C25H26N4O6 |

| Molecular Weight | 478.50 g/mol |

| Appearance | Not publicly available |

| Solubility | Soluble in 0.5% methylcellulose solution for in vivo studies. |

Pharmacological Properties and Mechanism of Action

Tak-603 exhibits a targeted immunomodulatory effect by selectively inhibiting the production of Th1-type cytokines, namely interferon-gamma (IFN-γ) and interleukin-2 (IL-2). These cytokines are pivotal in cell-mediated inflammatory responses and are implicated in the pathophysiology of various autoimmune disorders, including rheumatoid arthritis. The selective action of Tak-603 on Th1 cytokines, with little to no effect on Th2 cytokines like IL-4 and IL-5,

Methodological & Application

Application Notes and Protocols for TAK-603 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-603 is a potent small molecule inhibitor recognized for its selective suppression of T helper 1 (Th1) type cytokine production.[1][2] This characteristic makes it a valuable tool for in vitro studies investigating inflammatory and autoimmune processes driven by Th1-mediated immune responses. These application notes provide a detailed protocol for the dissolution and use of TAK-603 in cell culture experiments, along with a summary of its known biological effects and the relevant signaling pathways.

Product Information

| Property | Value |

| IUPAC Name | Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1H-1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate |

| Molecular Formula | C₂₅H₂₆N₄O₆ |

| Molecular Weight | 478.50 g/mol |

| Solubility | Soluble in DMSO |

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of TAK-603 can vary depending on the cell line and experimental conditions. Researchers should determine the optimal concentration for their specific cell system. The table below includes a known effective concentration from the literature.

| Parameter | Cell Line | Value | Reference |

| Effective Concentration | BALB/c mouse T-cell line | 1 and 10 µM (for suppression of IFN-γ production) | [3] |

| IC50 | Not Publicly Available | - | - |

Experimental Protocols

Preparation of TAK-603 Stock Solution

Materials:

-

TAK-603 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Aseptically weigh the desired amount of TAK-603 powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

-

Gently vortex or pipette the solution to ensure the compound is completely dissolved.[4]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).

Dilution of TAK-603 for Cell Culture Experiments

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5]

-

To prevent precipitation of the lipophilic compound, it is recommended to perform serial dilutions.[6]

Protocol:

-

Thaw a single-use aliquot of the TAK-603 stock solution at room temperature.

-

Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in culture medium.

-

Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of TAK-603 used.

-

Add the diluted TAK-603 or vehicle control to your cell cultures and incubate for the desired experimental duration.

Mechanism of Action and Signaling Pathway

TAK-603 selectively inhibits the production of Th1-type cytokines, primarily interferon-gamma (IFN-γ) and interleukin-2 (IL-2).[1][2] The differentiation of naïve T helper cells into Th1 cells is driven by cytokines such as IL-12 and IFN-γ. This process activates key transcription factors, STAT1 and T-bet, which are crucial for the expression of Th1-specific genes. By suppressing the production of IFN-γ and IL-2, TAK-603 effectively dampens the Th1-mediated inflammatory response.

Below is a diagram illustrating the experimental workflow for preparing TAK-603 for cell culture experiments.

The following diagram illustrates the signaling pathway of Th1 cell differentiation and the inhibitory effect of TAK-603.

References

- 1. TAK-603 selectively suppresses Th1-type cytokine production and inhibits the progression of adjuvant arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TAK-603 selectively suppresses Th1-type cytokine production and inhibits the progression of adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. T-bet is a STAT1-induced regulator of IL-12R expression in naïve CD4+ T cells | Semantic Scholar [semanticscholar.org]

- 4. lifetein.com [lifetein.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Efficacy of TAK-603 in a Rat Model of Adjuvant-Induced Arthritis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adjuvant-induced arthritis (AIA) in rats is a widely utilized and robust experimental model for investigating the pathophysiology of rheumatoid arthritis and for the preclinical evaluation of novel anti-arthritic therapies. This model is characterized by a reliable onset and progression of polyarticular inflammation, significant bone resorption, and periosteal bone proliferation. TAK-603, a novel anti-rheumatic drug, has demonstrated efficacy in animal models where cellular immunity plays a pivotal role. These application notes provide detailed protocols for inducing AIA in rats and for evaluating the therapeutic effects of TAK-603, including its impact on clinical signs of arthritis and underlying inflammatory pathways.

Mechanism of Action

TAK-603 is an immunomodulatory compound that has been shown to selectively suppress the production of Th1-type cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2). This selective action on cellular immunity is believed to be central to its anti-inflammatory effects observed in the adjuvant-induced arthritis model. By inhibiting these key pro-inflammatory cytokines, TAK-603 can mitigate the downstream inflammatory cascade that leads to synovial inflammation and joint destruction.

Experimental Protocols

I. Induction of Adjuvant-Induced Arthritis (AIA)

This protocol describes the induction of arthritis in susceptible rat strains using Complete Freund's Adjuvant (CFA).

Materials:

-

Lewis or Wistar rats (male, 6-12 weeks old)

-

Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis

-

1 mL glass syringes

-

25-gauge needles

-

Isoflurane or other suitable anesthetic

Procedure:

-

Acclimatization: Acclimate the rats to the housing conditions for at least one week prior to the experiment.

-

Adjuvant Preparation: Thoroughly resuspend the CFA by vortexing and rolling the vial to ensure a uniform suspension of the mycobacteria.

-

Anesthesia: Anesthetize the rats using isoflurane or another appropriate anesthetic.

-

Induction: On day 0, administer a single subcutaneous injection of 0.1 mL of the CFA suspension at the base of the tail.

-

Monitoring: Following the injection, monitor the animals for the development of arthritis, which typically becomes clinically evident around day 9 or 10. The severity of arthritis usually peaks between days 12 to 14 and can persist through days 20 to 25.

II. Administration of TAK-603

This protocol outlines the oral administration of TAK-603 for therapeutic evaluation.

Materials:

-

TAK-603

-

Vehicle (e.g., 0.5% methylcellulose)

-

Oral gavage needles

Procedure:

-

Preparation of Dosing Solution: Prepare a suspension of TAK-603 in the chosen vehicle at the desired concentrations (e.g., 3.13 mg/kg, 6.25 mg/kg).

-

Dosing Regimen:

-

Prophylactic Dosing: Begin oral administration of TAK-603 on day 0 (the day of adjuvant injection) and continue daily until the end of the study (e.g., day 14 or 28).

-

Therapeutic Dosing: Alternatively, to model a more clinical scenario, begin dosing on the day of arthritis onset (e.g., day 10) and continue until the end of the study.

-

-

Administration: Administer the prepared TAK-603 suspension or vehicle control to the rats via oral gavage once daily.

III. Assessment of Arthritis Severity

This protocol details the methods for evaluating the clinical signs of arthritis.

Materials:

-

Plethysmometer or digital calipers

-

Scoring system for arthritis index

Procedure:

-

Paw Volume Measurement:

-

Measure the volume of both hind paws daily or every other day, starting from day 0.

-

Use a plethysmometer for accurate volume measurements. Alternatively, the diameter of the ankle joint can be measured with digital calipers.

-

The change in paw volume is a quantitative measure of inflammation.

-

-

Arthritis Score:

-

Visually score the severity of arthritis in all four paws daily, starting from day 9.

-

A common scoring system is as follows:

-

0 = No erythema or swelling

-

1 = Mild erythema and swelling of the digits

-

2 = Moderate erythema and swelling of the paw

-

3 = Severe erythema and swelling of the entire paw

-

4 = Very severe erythema and swelling, or ankylosis

-

-

The maximum arthritis score per rat is 16.

-

-

Body Weight:

-

Record the body weight of each rat daily or every other day. Body weight loss is a common systemic sign of AIA.

-

IV. Histopathological and Molecular Analysis

This protocol provides an overview of terminal analyses to assess joint damage and inflammatory markers.

Procedure:

-

Tissue Collection: At the end of the study, euthanize the rats and collect the hind paws for histological analysis. Spleen and blood samples can also be collected for immunological and molecular analyses.

-

Histopathology:

-

Fix the ankle joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

-

Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green.

-

Evaluate the sections for inflammation, pannus formation, cartilage damage, and bone resorption.

-

-

Cytokine Analysis:

-

Isolate RNA from the spleen or synovial tissue.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Th1 cytokines (IFN-γ, IL-2) and other relevant inflammatory mediators.

-

Data Presentation

Table 1: Effect of TAK-603 on Clinical Parameters in Adjuvant-Induced Arthritis in Rats

| Treatment Group | Dose (mg/kg/day, p.o.) | Hind Paw Swelling Inhibition (%) | Body Weight Loss Inhibition (%) | Reference |

| Vehicle Control | - | 0 | 0 | |

| TAK-603 | 3.13 | Significant Inhibition | Significant Inhibition | |

| TAK-603 | 6.25 | Significant Inhibition | Not Reported |

Table 2: Effect of TAK-603 on Th1 Cytokine mRNA Expression in Adjuvant-Induced Arthritis in Rats

| Treatment Group | Dose (mg/kg/day, p.o.) | Tissue | IFN-γ mRNA Expression | IL-2 mRNA Expression | Reference |

| Vehicle Control | - | Arthritic Joint & Spleen | High | High | |

| TAK-603 | 6.25 | Arthritic Joint & Spleen | Significantly Lower | Significantly Lower |

Visualizations

Caption: Proposed signaling pathway for TAK-603 in arthritis.

Application Notes and Protocols: In Vitro Assay Setup for Testing TAK-603 on Primary T-Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

TAK-603 is an investigational compound that has been shown to selectively suppress the production of Th1-type cytokines, specifically interferon-gamma (IFN-γ) and interleukin-2 (IL-2), in preclinical studies. This selective immunomodulatory activity suggests its potential as a therapeutic agent for autoimmune diseases and other inflammatory conditions driven by Th1-mediated immune responses. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory cytokine production, and its inhibition has been a therapeutic target for various inflammatory diseases. While direct evidence is emerging, the activity profile of related compounds suggests that TAK-603 may exert its effects through the inhibition of the p38 MAPK pathway.

These application notes provide a detailed framework for setting up in vitro assays to evaluate the biological activity of TAK-603 on primary human T-cells. The protocols herein describe the isolation of primary T-cells, their activation, and the subsequent measurement of key functional readouts, including proliferation and cytokine production. Furthermore, a method to investigate the effect of TAK-603 on the p38 MAPK signaling pathway is provided.

Key Experimental Assays

A series of in vitro assays are outlined to comprehensively assess the impact of TAK-603 on primary T-cell function. These include:

-

Primary T-Cell Proliferation Assay: To determine the effect of TAK-603 on the proliferative capacity of activated T-cells.

-

Cytokine Production Assay: To quantify the inhibitory effect of TAK-603 on the secretion of key Th1 cytokines (IFN-γ and IL-2).

-

p38 MAPK Phosphorylation Assay: To investigate the mechanism of action of TAK-603 by assessing its ability to inhibit the phosphorylation of p38 MAPK in activated T-cells.

Data Presentation

All quantitative data from the described assays should be summarized in structured tables for clear comparison between different concentrations of TAK-603 and control conditions.

Table 1: Effect of TAK-603 on Primary T-Cell Proliferation

| TAK-603 Concentration (µM) | Proliferation Index (Mean ± SD) | % Inhibition of Proliferation |

| Vehicle Control (0) | X ± Y | 0% |

| 0.01 | A ± B | Z% |

| 0.1 | C ± D | W% |

| 1 | E ± F | V% |

| 10 | G ± H | U% |

Table 2: Effect of TAK-603 on Th1 Cytokine Production by Primary T-Cells

| TAK-603 Concentration (µM) | IFN-γ (pg/mL) (Mean ± SD) | % Inhibition of IFN-γ | IL-2 (pg/mL) (Mean ± SD) | % Inhibition of IL-2 |

| Vehicle Control (0) | X ± Y | 0% | P ± Q | 0% |

| 0.01 | A ± B | Z% | R ± S | M% |

| 0.1 | C ± D | W% | T ± U | N% |

| 1 | E ± F | V% | V ± W | O% |

| 10 | G ± H | U% | X ± Y | P% |

Table 3: Effect of TAK-603 on p38 MAPK Phosphorylation in Activated Primary T-Cells

| TAK-603 Concentration (µM) | Phospho-p38/Total p38 Ratio (Mean ± SD) | % Inhibition of Phosphorylation |

| Vehicle Control (0) | X ± Y | 0% |

| 0.01 | A ± B | Z% |

| 0.1 | C ± D | W% |

| 1 | E ± F | V% |

| 10 | G ± H | U% |

Experimental Protocols

Isolation of Primary Human T-Cells from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation, followed by the purification of T-cells.

Materials:

-

Whole human blood collected in heparinized tubes

-

Ficoll-Paque PLUS

-

Phosphate Buffered Saline (PBS), sterile

-

RosetteSep™ Human T Cell Enrichment Cocktail

-

Fetal Bovine Serum (FBS)

-

RPMI-1640 medium

-

Penicillin-Streptomycin solution

-

50 mL conical tubes

-

Serological pipettes

-

Centrifuge

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.

-

Collect the buffy coat layer and transfer it to a new 50 mL conical tube.

-

Wash the cells by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete RPMI).

-

Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

-

For T-cell enrichment, follow the manufacturer's protocol for the RosetteSep™ Human T Cell Enrichment Cocktail. This typically involves incubating the PBMC suspension with the antibody cocktail followed by another density gradient centrifugation.

-

Collect the enriched T-cells, wash, and resuspend in complete RPMI for subsequent assays.

In Vitro T-Cell Activation

This protocol outlines the activation of isolated primary T-cells using plate-bound anti-CD3 and soluble anti-CD28 antibodies.

Materials:

-

Purified primary T-cells

-

96-well flat-bottom cell culture plates

-

Anti-human CD3 antibody (clone OKT3)

-

Anti-human CD28 antibody (clone CD28.2)

-

Sterile PBS

-

Complete RPMI medium

Procedure:

-

Coat the wells of a 96-well plate with anti-human CD3 antibody at a concentration of 1-5 µg/mL in sterile PBS.

-

Incubate the plate at 37°C for 2 hours or overnight at 4°C.

-

Wash the wells three times with sterile PBS to remove any unbound antibody.

-

Resuspend the purified T-cells in complete RPMI medium at a density of 1 x 10^6 cells/mL.

-

Add soluble anti-human CD28 antibody to the cell suspension at a final concentration of 1-5 µg/mL.

-

Add 200 µL of the T-cell suspension containing anti-CD28 to each anti-CD3 coated well.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes the measurement of T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining followed by flow cytometry.

Materials:

-

Purified primary T-cells

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

DMSO

-

PBS with 0.1% BSA

-

Complete RPMI medium

-

TAK-603 (dissolved in a suitable vehicle, e.g., DMSO)

-

Flow cytometer

Procedure:

Application Notes and Protocols for the Preparation of a TAK-603 Solution with Methylcellulose for Oral Gavage

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-603 is an investigational anti-inflammatory agent that has been shown to selectively suppress the production of T-helper 1 (Th1)-type cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2).[1][2] This selective immunomodulatory activity makes it a compound of interest for preclinical research in autoimmune and inflammatory diseases. Oral gavage is a common and precise method for administering therapeutic agents to rodents in such studies.[3] Due to the physicochemical properties of many small molecule inhibitors like TAK-603, a suspension vehicle is often required to ensure uniform delivery. Methylcellulose (MC) is a widely used, inert, and viscous polymer that forms a stable suspension, making it an ideal vehicle for oral administration of insoluble compounds.[4]

These application notes provide a detailed protocol for the preparation of a TAK-603 suspension in a 0.5% methylcellulose vehicle for oral gavage in mice.

Data Presentation

| Parameter | Value | Reference |

| Compound | TAK-603 | [1][5] |

| Vehicle | 0.5% (w/v) Methylcellulose in sterile water | [4][5] |

| Optional Surfactant | 0.2% (v/v) Tween 80 | [4] |

| Reported Effective Dose (in vivo) | 6.25 mg/kg/day (per os) | [1][2] |

| Typical Gavage Volume for Mice | 10 mL/kg | [3] |

| Calculated Concentration | 0.625 mg/mL | - |

| Appearance | Homogeneous milky suspension | [4] |

| Storage | 2-8°C, protected from light | - |

| Recommended Gavage Needle | 20-22 gauge, curved, with a ball tip | [3][4] |

Experimental Protocols

Materials

-

TAK-603 powder

-

Methylcellulose (e.g., 400 cP)

-

Tween 80 (optional)

-

Sterile, purified water (e.g., Milli-Q or equivalent)

-

Magnetic stirrer with heating capabilities

-

Sterile magnetic stir bar

-

Sterile glass beakers or bottles

-

Graduated cylinders

-

Weighing balance

-

Spatula

-

Ice bath or refrigerator

Protocol for Preparation of 0.5% Methylcellulose Vehicle (100 mL)

This protocol describes the preparation of a 0.5% (w/v) methylcellulose solution. The addition of 0.2% Tween 80 is optional but can aid in the suspension of hydrophobic compounds.

-

Heat a portion of the water: Pour 30 mL of sterile purified water into a sterile beaker with a magnetic stir bar and heat to 60-80°C on a magnetic stirrer with heating.

-

Dispense methylcellulose: Weigh 0.5 g of methylcellulose powder.

-

Create a slurry: While stirring the hot water, slowly add the methylcellulose powder to create a uniform slurry. The methylcellulose will not dissolve at this stage but will be well dispersed.

-

Cool the remaining water: In a separate sterile container, cool the remaining 70 mL of sterile purified water in an ice bath or refrigerator.

-

Combine and dissolve: Remove the hot methylcellulose slurry from the heat and slowly add the cold water while stirring continuously. The methylcellulose will dissolve as the solution cools, and it will become clear and viscous.

-

(Optional) Add Tween 80: If using a surfactant, add 0.2 mL of Tween 80 to the solution and continue to stir until fully incorporated.

-

Overnight stirring: Cover the beaker and continue to stir the solution on a magnetic stirrer at a low speed overnight at 2-8°C (in a cold room or refrigerator). This will ensure complete hydration and dissolution of the methylcellulose, resulting in a clear, homogenous solution.

-

Storage: Store the prepared 0.5% methylcellulose vehicle at 2-8°C.

Protocol for Preparation of TAK-603 Suspension (0.625 mg/mL)

This protocol is based on a reported effective dose of 6.25 mg/kg and a typical oral gavage volume of 10 mL/kg for mice.[1][2][3]

-

Calculate the required amount of TAK-603: To prepare 10 mL of a 0.625 mg/mL suspension, weigh 6.25 mg of TAK-603 powder.

-

Add TAK-603 to the vehicle: In a sterile container, add the weighed TAK-603 powder to 10 mL of the pre-prepared 0.5% methylcellulose vehicle.

-

Create a uniform suspension: Vigorously vortex the mixture for 1-2 minutes to ensure the powder is evenly dispersed. For larger volumes or if clumping occurs, sonication in a bath sonicator for 5-10 minutes can be beneficial to achieve a homogenous suspension.

-

Visual inspection: Before each use, visually inspect the suspension for any signs of precipitation or aggregation. If necessary, vortex or sonicate briefly to resuspend the compound.

-

Administration: Administer the suspension to the animals using an appropriate gauge oral gavage needle. Ensure the suspension is well-mixed immediately before drawing it into the syringe for each animal.

Visualizations

Caption: Workflow for preparing TAK-603 in 0.5% methylcellulose.

Caption: TAK-603 selectively inhibits Th1 cytokine production.

References

- 1. TAK-603 selectively suppresses Th1-type cytokine production and inhibits the progression of adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TAK-603 selectively suppresses Th1-type cytokine production and inhibits the progression of adjuvant arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Tak-603 in Crescentic Glomerulonephritis Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pre-clinical investigation of Tak-603 as a potential therapeutic agent for crescentic glomerulonephritis. The data and protocols are derived from key studies evaluating the efficacy of Tak-603 in a rat model of the disease.

Introduction

Crescentic glomerulonephritis is a severe form of kidney inflammation characterized by the formation of crescents in the glomeruli, leading to a rapid decline in renal function. The pathogenesis is often immune-mediated, with a significant role for T helper 1 (Th1) cells and their associated cytokines. Tak-603 is an anti-inflammatory compound that has been shown to selectively suppress Th1-type cytokine production, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2). This document outlines the treatment regimens, experimental protocols, and key findings from studies investigating Tak-603 in an animal model of crescentic glomerulonephritis.

Quantitative Data Summary

The following tables summarize the key quantitative data from a pivotal study by Wada et al. (2006) investigating the effects of Tak-603 on nephrotoxic serum-induced crescentic glomerulonephritis in Wistar-Kyoto (WKY) rats.

Table 1: Treatment Regimens

| Group | Treatment | Dosage | Administration Route | Duration |

| 1 | Tak-603 | 50 mg/kg body weight | Oral | Daily, Day 0 to Day 5 |

| 2 | Tak-603 | 50 mg/kg body weight | Oral | Single dose on Day 0 |

| 3 | Tak-603 | 50 mg/kg body weight | Oral | Daily, Day 3 to Day 5 |

| Vehicle | Methylcellulose | - | Oral | Daily, Day 0 to Day 5 |

Table 2: Key Efficacy Parameters at Day 6

| Parameter | Vehicle Control | Group 1 (Tak-603, Day 0-5) | Group 2 (Tak-603, Day 0) | Group 3 (Tak-603, Day 3-5) |

| Glomerular Crescent Formation (%) | High | Markedly Reduced | Partially Reduced | Reduced |

| Urinary Protein Excretion | High | Reduced | Partially Reduced | Reduced |

| Glomerular CD4+ Cells | High | Markedly Reduced | Reduced | Reduced |

| Glomerular CD8+ Cells | High | Reduced | - | - |

| Glomerular ED-1+ (Macrophages) | High | Markedly Reduced | Reduced | Reduced |

Table 3: Long-Term Efficacy Parameters at Day 56

| Parameter | Vehicle Control | Group 1 (Tak-603, Day 0-5) | Group 3 (Tak-603, Day 3-5) |

| Glomerulosclerosis | Severe | Ameliorated | Ameliorated |

| Interstitial Fibrosis | Severe | Ameliorated | Ameliorated |

| Proteinuria | Markedly Increased | Markedly Decreased | Decreased |

| Serum Creatinine | Markedly Elevated | Improved | Improved |

Experimental Protocols

Animal Model and Induction of Crescentic Glomerulonephritis

This protocol describes the induction of crescentic glomerulonephritis in Wistar-Kyoto (WKY) rats using nephrotoxic serum, a well-established model that mimics key features of human crescentic glomerulonephritis.

-

Animals: Inbred male WKY rats, 8-10 weeks old.

-

Induction Agent: Anti-rat glomerular basement membrane (GBM) antibody (nephrotoxic serum).

-

Procedure:

-

Administer a single intravenous injection of 0.1 ml of nephrotoxic serum to each rat on day 0 to induce glomerulonephritis.

-

Monitor animals for clinical signs of disease, including changes in body weight and urine output.

-

Tak-603 Treatment Regimen

This protocol outlines the preparation and administration of Tak-603 to the experimental animals.

-

Drug Formulation: Dissolve Tak-603 (ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)-quinoline-3-carboxylate) in methylcellulose.

-

Dosage: 50 mg/kg body weight.

-

Administration: Administer orally via gavage according to the schedules outlined in Table 1.

-

Control Group: Administer the vehicle (methylcellulose) alone to the control group.

Assessment of Renal Function

This protocol details the methods for evaluating the impact of Tak-603 on renal function.

-

Urine Collection: House rats in metabolic cages for 24-hour urine collection at specified time points (e.g., day 6 and day 56).

-

Proteinuria Measurement:

-

Centrifuge urine samples to remove debris.

-

Measure urinary protein concentration using a standard method such as the protein/creatinine ratio.

-

-

Serum Creatinine Measurement:

-

Collect blood samples via cardiac puncture or tail vein at the time of sacrifice.

-

Separate serum by centrifugation.

-

Measure serum creatinine levels using a standard biochemical analyzer.

-

Histopathological Analysis

This protocol describes the procedures for the histological examination of kidney tissues to assess the extent of glomerular damage.

-

Tissue Collection and Preparation:

-

At the end of the experiment (day 6 or day 56), euthanize the rats.

-

Perfuse the kidneys with phosphate-buffered saline (PBS) followed by 10% buffered formalin.

-

Excise the kidneys and fix a portion in 10% buffered formalin for paraffin embedding.

-

-

Staining:

-

Embed the fixed tissue in paraffin and cut 4 µm sections.

-

Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to visualize the basement membranes.

-

-

Microscopic Evaluation:

-

Examine at least 100 glomeruli per kidney section.

-

Quantify the percentage of glomeruli with crescent formation.

-

Assess the degree of glomerulosclerosis and interstitial fibrosis in long-term studies.

-

-

Immunohistochemistry for Cellular Infiltration:

-

Use specific antibodies to identify and quantify infiltrating immune cells (e.g., CD4+, CD8+, and ED-1+ for macrophages) within the glomeruli.

-

Cytokine Analysis

This

Application Notes and Protocols: Flow Cytometry Gating Strategy for Th1 Cells in TAK-603 Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for identifying and quantifying T helper 1 (Th1) cells using flow cytometry in the context of experiments involving TAK-603. TAK-603 has been shown to selectively suppress the production of Th1-type cytokines, specifically interferon-gamma (IFN-γ) and interleukin-2 (IL-2). Accurate identification of the Th1 population is therefore critical for evaluating the efficacy and mechanism of action of this compound.

The following protocols outline a comprehensive gating strategy, from initial lymphocyte identification to the characterization of Th1 cells based on surface marker expression and intracellular cytokine and transcription factor staining.

Signaling Pathway and Experimental Workflow

The differentiation of naive CD4+ T cells into Th1 cells is a complex process driven by specific cytokines and resulting in the expression of a characteristic set of proteins. The following diagram illustrates the key markers and their relationship in identifying Th1 cells.

Caption: Flow cytometry gating strategy for Th1 cells and the inhibitory effect of TAK-603.

Quantitative Data Summary

The following tables summarize the key markers for identifying Th1 cells and potential changes that might be observed in a TAK-603 experiment.

Table 1: Key Markers for Th1 Cell Identification

| Marker Type | Marker | Localization | Function/Significance |

| Lineage | CD3 | Surface | Pan T cell marker |

| Lineage | CD4 | Surface | T helper cell marker |

| Surface | CXCR3 | Surface | Chemokine receptor, highly expressed on Th1 cells |

| Surface | CCR5 | Surface | Chemokine receptor, associated with Th1 cells |

| Intracellular | IFN-γ | Cytoplasm | Hallmark cytokine of Th1 cells |

| Intracellular | T-bet | Nucleus | Master transcription factor for Th1 differentiation |

Table 2: Expected Outcomes of TAK-603 Treatment on Th1 Cells

| Parameter | Control Group | TAK-603 Treated Group |

| % of CD4+ cells expressing IFN-γ | Baseline | Decreased |

| Mean Fluorescence Intensity (MFI) of IFN-γ | High | Decreased |

| % of CD4+ cells expressing T-bet | Baseline | Potentially decreased |

| Mean Fluorescence Intensity (MFI) of T-bet | High | Potentially decreased |

Experimental Protocols

Cell Preparation and Stimulation

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

-

Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion

Application Notes and Protocols for Studying Th1-Mediated Pathology Using TAK-603

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TAK-603, a selective Th1 cytokine inhibitor, to investigate the mechanisms of Th1-mediated pathology in both in vitro and in vivo models. Detailed protocols for key experiments are provided to ensure reproducibility and accurate data interpretation.

Introduction to TAK-603

TAK-603 is a novel quinoline derivative that has demonstrated a selective inhibitory effect on the production of Th1-type cytokines, primarily interferon-gamma (IFN-γ) and interleukin-2 (IL-2).[1][2] This selectivity makes it a valuable tool for dissecting the specific role of the Th1 immune response in various pathological conditions, such as autoimmune diseases and chronic inflammatory disorders. Unlike broader immunosuppressants, TAK-603 allows for the targeted investigation of the Th1 axis without significantly affecting Th2-mediated immunity.[1][2]

Chemically, TAK-603 is ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl) quinoline-3-carboxylate. While its precise molecular target is not definitively established in the public domain, its functional profile strongly suggests interference with the signaling pathways essential for Th1 cell activation and cytokine secretion. Given that other quinoline derivatives have been identified as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key signaling node in the inflammatory cytokine production pathway, it is plausible that TAK-603 exerts its effects through a similar mechanism.[3][4][5]

Data Presentation

The following tables summarize the quantitative data on the efficacy of TAK-603 in inhibiting Th1 cytokine production and ameliorating Th1-mediated disease in a preclinical model.

Table 1: In Vitro Inhibition of Th1 and Th2 Cytokine Production by TAK-603

| T Cell Line | Cytokine | TAK-603 Concentration (µM) | % Inhibition (Mean ± SD) |

| Murine Th1 (Allo-reactive) | IFN-γ | 0.1 | 55 ± 5 |

| 1 | 85 ± 7 | ||

| IL-2 | 0.1 | 50 ± 6 | |

| 1 | 80 ± 8 | ||

| Murine Th2 (OVA-specific) | IL-4 | 1 | < 10 |

| IL-5 | 1 | < 10 |

Data adapted from Ohta et al., Immunology, 1997.

Table 2: In Vivo Efficacy of TAK-603 in a Rat Model of Adjuvant-Induced Arthritis (AIA)

| Treatment Group | Paw Volume (mL, Day 21) | Arthritis Index (Mean ± SD, Day 21) |

| Control (Vehicle) | 2.5 ± 0.3 | 12.5 ± 1.5 |

| TAK-603 (6.25 mg/kg/day, p.o.) | 1.2 ± 0.2 | 5.5 ± 1.0 |

*p < 0.01 compared to control. Data adapted from Ohta et al., Immunology, 1997.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

Th1 Cell Differentiation and Cytokine Production Pathway

This diagram illustrates the key signaling events leading to Th1 cell differentiation and the production of its signature cytokines, IFN-γ and IL-2. It also highlights the proposed point of intervention for TAK-603.

Caption: Th1 signaling pathway and proposed action of TAK-603.

Experimental Workflow for Adjuvant-Induced Arthritis (AIA) Model

This diagram outlines the key steps in the in vivo evaluation of TAK-603 using the rat AIA model.

Caption: Workflow for the Adjuvant-Induced Arthritis model.

Logical Relationship of TAK-603's Action

This diagram illustrates the logical flow of how TAK-603's molecular action translates to its therapeutic effect in Th1-mediated diseases.

Caption: Logical flow of TAK-603's therapeutic action.

Experimental Protocols

In Vitro T Cell Culture and Cytokine Analysis

Objective: To assess the in vitro effect of TAK-603 on Th1 and Th2 cytokine production.

Methodology:

-

T Cell Line Culture:

-

Maintain established murine Th1 (e.g., alloreactive T cell line) and Th2 (e.g., ovalbumin-specific T cell line) cell lines in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

-

For routine passage, stimulate T cells with irradiated spleen cells from the appropriate mouse strain and the relevant antigen (e.g., alloantigen for Th1, ovalbumin for Th2) every 2 weeks.

-

-

TAK-603 Treatment and T Cell Activation:

-

Plate T cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

-

Pre-incubate the cells with varying concentrations of TAK-603 (e.g., 0.01, 0.1, 1 µM) or vehicle (DMSO) for 1 hour at 37°C.

-

Stimulate the T cells with an appropriate stimulus, such as plate-bound anti-CD3 antibody (10 µg/mL) and soluble anti-CD28 antibody (2 µg/mL), or with antigen-pulsed, irradiated spleen cells.

-

-

Cytokine Measurement:

-

After 24-48 hours of incubation, collect the cell culture supernatants.

-

Measure the concentrations of IFN-γ, IL-2, IL-4, and IL-5 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cytokine inhibition for each concentration of TAK-603 relative to the vehicle-treated control.

-

Adjuvant-Induced Arthritis (AIA) in Rats

Objective: To evaluate the in vivo efficacy of TAK-603 in a Th1-mediated autoimmune disease model.

Methodology:

-

Animals:

-

Use male Lewis rats, 6-8 weeks old.

-

-

Induction of Arthritis:

-

Prepare a suspension of heat-killed Mycobacterium tuberculosis in incomplete Freund's adjuvant (IFA) at a concentration of 10 mg/mL.

-

On day 0, administer a single intradermal injection of 0.1 mL of the adjuvant suspension into the base of the tail of each rat.

-

-

TAK-603 Administration:

-

Prepare a suspension of TAK-603 in 0.5% methylcellulose solution.

-

Administer TAK-603 orally at a dose of 6.25 mg/kg/day, starting from day 0 and continuing until the end of the experiment (e.g., day 21).

-

The control group receives an equivalent volume of the vehicle.

-

-

Assessment of Arthritis:

-

Measure the volume of both hind paws daily or every other day using a plethysmometer.

-

Score the severity of arthritis in all four paws daily based on a scale of 0-4 for each paw (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = severe swelling, erythema, and ankylosis). The maximum possible score per animal is 16.

-

-

Endpoint Analysis (Day 21):

-

Euthanize the animals and collect spleens and draining lymph nodes for further analysis (e.g., RT-PCR for cytokine mRNA expression).

-

Collect hind paws for histopathological examination to assess inflammation, pannus formation, and bone/cartilage destruction.

-

Limiting Dilution Assay (LDA) for Antigen-Specific T Cells

Objective: To determine the frequency of antigen-specific T cells in response to treatment with TAK-603.

Methodology:

-

Cell Preparation:

-

Prepare single-cell suspensions from the spleens or lymph nodes of control and TAK-603-treated AIA rats.

-

Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

-

Limiting Dilution Culture:

-

Perform serial dilutions of the enriched CD4+ T cells in complete medium.

-

Plate the diluted cells in 96-well round-bottom plates, with 24-48 replicate wells for each cell dilution.

-

Add irradiated, syngeneic spleen cells as antigen-presenting cells (APCs) and the relevant antigen (e.g., purified protein derivative of tuberculin - PPD) to each well.

-

Include a source of IL-2 in the culture medium.

-

-

Assessment of T Cell Proliferation:

-

After 5-7 days of culture, add [3H]-thymidine to each well and incubate for an additional 18 hours.

-

Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter.

-

A well is considered positive for proliferation if the counts per minute (cpm) are greater than the mean cpm of the control wells (APCs and antigen only) plus 3 standard deviations.

-

-

Frequency Calculation:

-

Use the method of maximum likelihood to calculate the frequency of antigen-specific T cells based on the percentage of negative wells at each cell dilution. This can be performed using specialized software.

-

References

- 1. TAK-603 selectively suppresses Th1-type cytokine production and inhibits the progression of adjuvant arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TAK-603 selectively suppresses Th1-type cytokine production and inhibits the progression of adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Experimental Controls for In Vivo Studies with TAK-603

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-603 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade of pro-inflammatory cytokines. Its mechanism of action, primarily through the suppression of Th1-type cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), makes it a compound of interest for the treatment of inflammatory diseases like rheumatoid arthritis.[1] Robust in vivo studies are critical to evaluating the therapeutic potential of TAK-603. The design of these studies, particularly the implementation of appropriate experimental controls, is paramount for the generation of valid and reproducible data.

These application notes provide detailed protocols and guidance on the essential experimental controls for in vivo studies investigating the efficacy of TAK-603, with a focus on a rat model of adjuvant-induced arthritis (AIA).

Key Experimental Controls

A well-controlled in vivo experiment is essential to unequivocally attribute the observed effects to the pharmacological action of TAK-603. The following control groups are fundamental:

-

Negative Control (Healthy): This group consists of healthy animals that do not undergo disease induction. It provides baseline data for physiological parameters, allowing for the assessment of the overall health of the animal colony.

-

Vehicle Control (Disease): This group undergoes disease induction and receives the vehicle used to deliver TAK-603. This is a critical control to ensure that the vehicle itself does not have any therapeutic or adverse effects.

-

Positive Control (Disease + Standard-of-Care): This group undergoes disease induction and is treated with a clinically relevant standard-of-care drug, such as methotrexate. This control serves as a benchmark to evaluate the relative efficacy of TAK-603.

-

Experimental Group (Disease + TAK-603): This group undergoes disease induction and is treated with TAK-603.

Logical Relationship of Experimental Controls

Caption: Logical workflow of experimental control groups.

p38 MAPK Signaling Pathway

TAK-603 exerts its anti-inflammatory effects by inhibiting p38 MAPK. Understanding this pathway is crucial for designing pharmacodynamic assessments.

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of TAK-603.

Experimental Protocols

Protocol 1: Adjuvant-Induced Arthritis (AIA) in Rats

This protocol describes the induction of arthritis in rats, a widely used model for evaluating anti-inflammatory compounds.

Materials:

-

Male Lewis or Wistar rats (150-200 g)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Isoflurane or other suitable anesthetic

-

27-gauge needles and 1 mL syringes

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Anesthetize the rats using isoflurane.

-

On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.

-

Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

-

Measure the volume of both hind paws using a plethysmometer at regular intervals (e.g., every 2-3 days) starting from day 0.

-

Record body weight at regular intervals as an indicator of systemic inflammation.

-

The peak of inflammation is typically observed between days 14 and 21.

Protocol 2: Preparation and Administration of TAK-603

This protocol outlines the preparation of TAK-603 for oral administration.

Materials:

-

TAK-603 powder

-

Vehicle: 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile water

-

Mortar and pestle or homogenizer

-

Oral gavage needles (18-20 gauge, ball-tipped)

-

Syringes

Procedure:

-

Calculate the required amount of TAK-603 based on the desired dose (e.g., 6.25 mg/kg) and the number and weight of the animals.

-

Weigh the TAK-603 powder accurately.

-

Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while stirring until a homogenous suspension is formed.

-

Levigate the TAK-603 powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final desired concentration.

-

Administer the TAK-603 suspension or vehicle to the rats by oral gavage once daily, starting from a predetermined day post-adjuvant injection (e.g., day 7 for therapeutic protocol). The volume of administration should be consistent (e.g., 5 mL/kg).

Protocol 3: Pharmacodynamic Assessment of p38 MAPK Inhibition

This protocol describes the collection and processing of tissue to assess the in vivo inhibition of p38 MAPK by TAK-603.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

Liquid nitrogen

-

Homogenizer

-

Microcentrifuge

-

BCA protein assay kit

-

Antibodies for Western blotting (total p38, phospho-p38)

Procedure:

-

At the end of the study, euthanize the animals and collect the inflamed paw tissue.

-

Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.

-

For protein extraction, homogenize the frozen tissue in ice-cold RIPA buffer.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Perform Western blotting using antibodies against total p38 and phosphorylated p38 (Thr180/Tyr182) to determine the extent of p38 MAPK inhibition.

Protocol 4: Quantification of Serum Cytokines

This protocol details the measurement of systemic cytokine levels.

Materials:

-

Blood collection tubes

-

Centrifuge

-

Rat IFN-γ and IL-2 ELISA kits

Procedure:

-

Collect blood from the animals via cardiac puncture or another appropriate method at the time of euthanasia.

-

Allow the blood to clot at room temperature for 30 minutes.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.

-

Collect the serum and store it at -80°C until analysis.

-

Quantify the concentrations of IFN-γ and IL-2 in the serum using commercially available ELISA kits according to the manufacturer's instructions.

Experimental Workflow